1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine 1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine
Brand Name: Vulcanchem
CAS No.: 1016536-64-3
VCID: VC16680355
InChI: InChI=1S/C12H14N2O/c1-15-12-5-4-10-6-9(8-14-13)2-3-11(10)7-12/h2-7,14H,8,13H2,1H3
SMILES:
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol

1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine

CAS No.: 1016536-64-3

Cat. No.: VC16680355

Molecular Formula: C12H14N2O

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine - 1016536-64-3

Specification

CAS No. 1016536-64-3
Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
IUPAC Name (6-methoxynaphthalen-2-yl)methylhydrazine
Standard InChI InChI=1S/C12H14N2O/c1-15-12-5-4-10-6-9(8-14-13)2-3-11(10)7-12/h2-7,14H,8,13H2,1H3
Standard InChI Key VCFZHVDNSOUPCH-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)C=C(C=C2)CNN

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The core structure of 1-[(6-methoxynaphthalen-2-yl)methyl]hydrazine consists of a naphthalene ring system, a bicyclic aromatic hydrocarbon. The methoxy group (-OCH3_3) at the 6-position introduces electron-donating effects, influencing the compound’s reactivity in electrophilic substitution reactions. The methylhydrazine group (-CH2_2-NH-NH2_2) at the 2-position provides a nucleophilic site for further functionalization, such as condensation or cyclization reactions .

Physical Properties

Key physical properties include:

PropertyValue
Boiling Point414.6 ± 28.0 °C (Predicted)
Density1.146 ± 0.06 g/cm³ (Predicted)
Molecular Weight202.25 g/mol
SolubilityLikely polar organic solvents (e.g., DMF, ethanol)

The predicted boiling point and density align with trends observed in similarly substituted naphthalene derivatives, where methoxy and alkylamine groups increase molecular polarity and intermolecular interactions .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 1-[(6-methoxynaphthalen-2-yl)methyl]hydrazine typically involves multi-step protocols:

Diazotization and Reduction

A precursor such as 2-(6-methoxynaphthalen-2-yl)methylamine can undergo diazotization with sodium nitrite (NaNO2_2) in acidic conditions, followed by reduction using stannous chloride (SnCl2_2) to yield the hydrazine derivative . For example:

R-NH2NaNO2,HClR-N2+SnCl2R-NH-NH2\text{R-NH}_2 \xrightarrow{\text{NaNO}_2, \text{HCl}} \text{R-N}_2^+ \xrightarrow{\text{SnCl}_2} \text{R-NH-NH}_2

This method, adapted from pyrazole synthesis , achieves high yields (~90%) when SnCl2_2 is employed as the reducing agent .

Hydrazone Formation

Reaction with ketones or aldehydes forms hydrazones, which are intermediates for heterocyclic compounds. For instance, condensation with aryl methyl ketones produces hydrazones that cyclize under Vilsmeier-Haack conditions to form pyrazole derivatives :

R-NH-NH2+R’COCH3R-NH-N=C(CH3)R’POCl3/DMFPyrazole\text{R-NH-NH}_2 + \text{R'COCH}_3 \rightarrow \text{R-NH-N=C(CH}_3\text{)R'} \xrightarrow{\text{POCl}_3/\text{DMF}} \text{Pyrazole}

Optimization Challenges

Critical factors include:

  • Anhydrous Conditions: Moisture in dimethylformamide (DMF) inhibits Vilsmeier-Haack cyclization, necessitating strict solvent drying .

  • Electron Effects: Electron-withdrawing groups on aryl ketones accelerate cyclization kinetics .

Applications in Organic and Medicinal Chemistry

Pharmaceutical Intermediates

1-[(6-Methoxynaphthalen-2-yl)methyl]hydrazine serves as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs). For example, its structural analog 6-methoxy-2-naphthylacetic acid (6-MNA) is the active metabolite of nabumetone, a COX-2 inhibitor . Hydrazine derivatives are also pivotal in synthesizing aldose reductase inhibitors for diabetes management .

Heterocyclic Synthesis

The compound’s hydrazine moiety enables access to:

  • Pyrazoles: Antipyretic and antimicrobial agents .

  • Triazoles: Antifungal and anticancer scaffolds .

Table 1 highlights bioactive derivatives derived from similar hydrazines:

Derivative ClassBiological ActivityReference
Pyrazole-4-carbaldehydesAnticancer, anti-inflammatory
TriazinoquinazolinesAntimicrobial

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